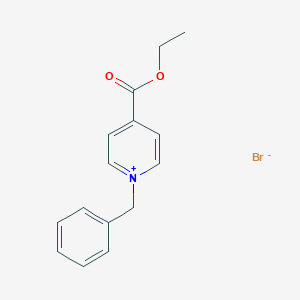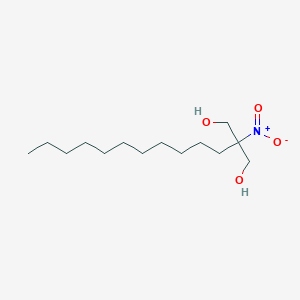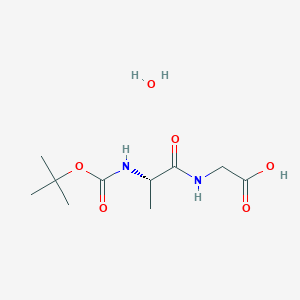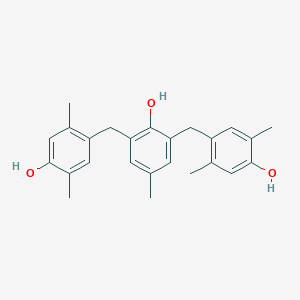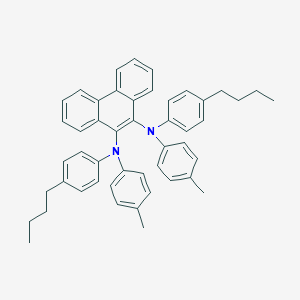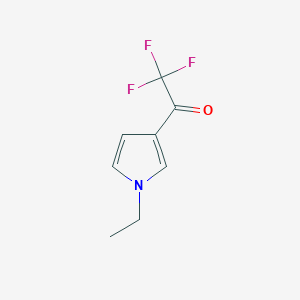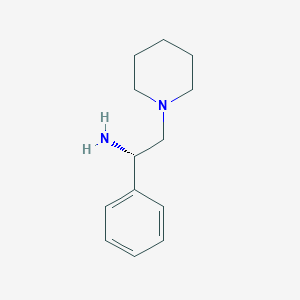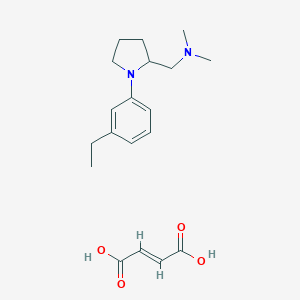
(-)-N,N-Dimethyl-1-(3-ethylphenyl)-2-pyrrolidinemethanamine fumarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-N,N-Dimethyl-1-(3-ethylphenyl)-2-pyrrolidinemethanamine fumarate, commonly known as ephedrine, is a naturally occurring alkaloid that has been used for centuries in traditional Chinese medicine. It is a sympathomimetic drug that acts on the central nervous system and has been used to treat a variety of medical conditions, including asthma, bronchitis, and nasal congestion. In recent years, ephedrine has gained popularity as a weight loss supplement and performance enhancer, although its use in these areas is controversial.
Mécanisme D'action
Ephedrine acts as a sympathomimetic drug, stimulating the sympathetic nervous system and increasing the release of norepinephrine and dopamine. It also has indirect effects on the release of epinephrine and serotonin. These effects lead to increased heart rate, blood pressure, and respiratory rate, as well as increased alertness and energy.
Biochemical and physiological effects:
Ephedrine has a number of biochemical and physiological effects on the body. It has been shown to increase metabolism, reduce appetite, and promote weight loss. It has also been shown to improve cognitive function and enhance athletic performance. However, ephedrine can also have negative effects on the body, including increased heart rate and blood pressure, anxiety, and insomnia.
Avantages Et Limitations Des Expériences En Laboratoire
Ephedrine has a number of advantages for use in lab experiments. It is readily available and relatively inexpensive, and it has a well-established mechanism of action and physiological effects. However, ephedrine can be difficult to work with due to its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are a number of potential future directions for research on ephedrine. One area of interest is the development of new drugs based on ephedrine that have fewer side effects and greater therapeutic potential. Another area of interest is the use of ephedrine as a tool for studying the central nervous system and its interactions with other physiological systems. Finally, there is ongoing research on the potential use of ephedrine as a treatment for a variety of medical conditions, including obesity, depression, and cognitive impairment.
Méthodes De Synthèse
Ephedrine can be synthesized from the plant Ephedra sinica or through chemical synthesis. The most commonly used method for chemical synthesis involves the reduction of phenylacetonitrile with hydrogen gas in the presence of a catalyst. This method yields racemic ephedrine, which is a mixture of both the (-) and (+) enantiomers. The (-) enantiomer is the biologically active form of ephedrine.
Applications De Recherche Scientifique
Ephedrine has been extensively studied for its effects on the central nervous system and its potential therapeutic applications. It has been shown to increase heart rate, blood pressure, and respiratory rate, and to stimulate the release of norepinephrine and dopamine. Ephedrine has been used to treat a variety of medical conditions, including asthma, bronchitis, and nasal congestion. It has also been used as a performance enhancer in sports, although its use in this area is controversial.
Propriétés
Numéro CAS |
142469-97-4 |
|---|---|
Nom du produit |
(-)-N,N-Dimethyl-1-(3-ethylphenyl)-2-pyrrolidinemethanamine fumarate |
Formule moléculaire |
C19H28N2O4 |
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;1-[1-(3-ethylphenyl)pyrrolidin-2-yl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C15H24N2.C4H4O4/c1-4-13-7-5-8-14(11-13)17-10-6-9-15(17)12-16(2)3;5-3(6)1-2-4(7)8/h5,7-8,11,15H,4,6,9-10,12H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clé InChI |
JDJRANOTIADNMY-WLHGVMLRSA-N |
SMILES isomérique |
CCC1=CC(=CC=C1)N2CCCC2CN(C)C.C(=C/C(=O)O)\C(=O)O |
SMILES |
CCC1=CC(=CC=C1)N2CCCC2CN(C)C.C(=CC(=O)O)C(=O)O |
SMILES canonique |
CCC1=CC(=CC=C1)N2CCCC2CN(C)C.C(=CC(=O)O)C(=O)O |
Synonymes |
(-)-N,N-Dimethyl-1-(3-ethylphenyl)-2-pyrrolidinemethanamine fumarate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(2H-1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-b]pyridazine](/img/structure/B114698.png)



